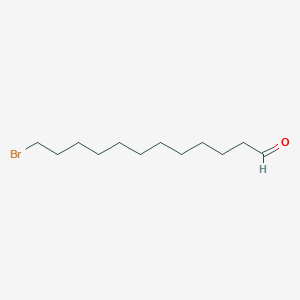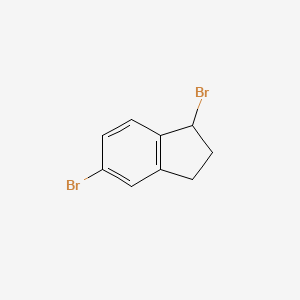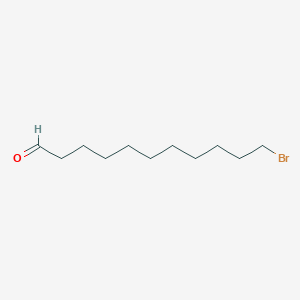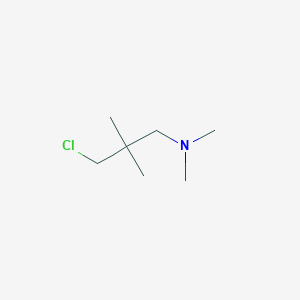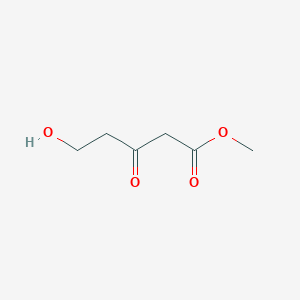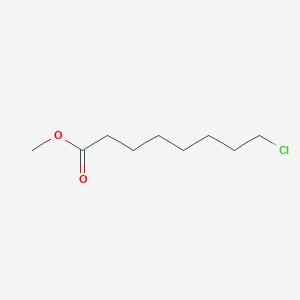
Methyl 8-chlorooctanoate
Overview
Description
Methyl 8-chlorooctanoate is a useful research compound. Its molecular formula is C9H17ClO2 and its molecular weight is 192.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Spectroscopic Studies
- Methyl chlorooctanoates, including Methyl 8-chlorooctanoate, have been synthesized and their spectral characteristics studied. These compounds exhibit unique spectroscopic behaviors, with some showing abnormal spectral patterns. Such studies are crucial for understanding the chemical properties and potential applications of these compounds (Font, Moral, Sánchez-Ferrando, & Elguero, 1978).
Degradation Studies
- Research has explored the degradation of similar compounds, like methyl parathion, an organophosphorus pesticide, using hydrodynamic cavitation. This highlights the potential for investigating the degradation pathways of this compound in environmental contexts (Patil & Gogate, 2012).
Synthesis of Labelled Fatty Acids
- This compound can be a precursor or intermediate in synthesizing labelled fatty acid methyl esters, which are essential in various biochemical and pharmaceutical research applications (Adlof, 1987).
Chromatographic Analysis
- The compound plays a role in the gas chromatography of aliphatic carboxylic acids and their derivatives, offering insights into the separation and identification of complex organic mixtures (Korhonen, 1982).
Material Science Applications
- This compound and similar compounds are studied for their role in the heat stabilization of polymers like poly(vinyl chloride), indicating their potential applications in material science and engineering (Gilbert & Startin, 1980).
Synthesis of Novel Compounds
- This chemical is used as a building block for synthesizing novel compounds with potential applications in various fields, including medicinal chemistry and materials science (Patel & Patel, 2017).
Study of Oxidation Processes
- This compound's analogs have been the subject of studies focusing on the oxidation processes in fatty acids, which is crucial for understanding lipid oxidation in food science and nutrition (Berdeaux et al., 2002).
Electroluminescence Device Performance
- Methyl substitutions in metal chelates, including those similar to this compound, have been explored to optimize electroluminescence device performance, indicating its potential in electronic and optical applications (Sapochak et al., 2001).
Properties
IUPAC Name |
methyl 8-chlorooctanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClO2/c1-12-9(11)7-5-3-2-4-6-8-10/h2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTARPJPLIGTHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


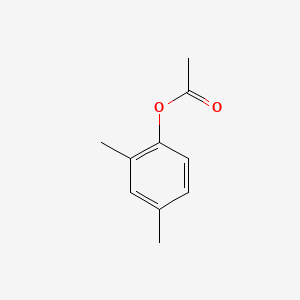
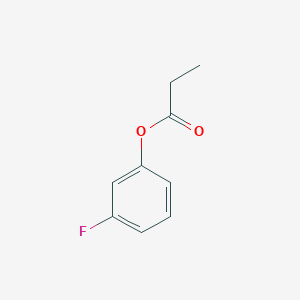

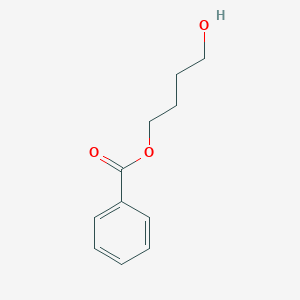
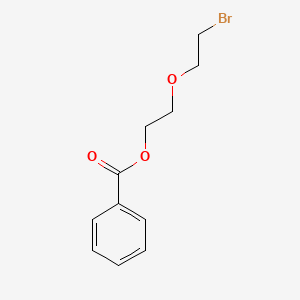
![4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexan-1-ol](/img/structure/B8220983.png)
